molecular formula C7H4BrClN2S B12825942 6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine

6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B12825942
M. Wt: 263.54 g/mol
InChI Key: TWFWYOSPJJGLRB-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine is a halogenated thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features bromo (Br) and chloro (Cl) substituents at positions 6 and 4, respectively, along with a methyl (CH₃) group at position 2. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H4BrClN2S

Molecular Weight

263.54 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H4BrClN2S/c1-3-10-4-2-5(8)12-6(4)7(9)11-3/h2H,1H3

InChI Key

TWFWYOSPJJGLRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Displacement Reactions

The chlorine atom at position 4 exhibits higher electrophilicity than bromine at position 6, enabling selective nucleophilic substitutions under mild conditions.

Key Reactions:

ReactantConditionsProductYieldSource
3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}anilineRefluxing i-PrOH, HCl (cat.), 3 h6-Bromo-N-(3-chloro-4-substituted phenyl)thieno[3,2-d]pyrimidin-4-amine84%
4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylanilineDCE/i-PrOH, DIEA, 60°C, 64 hN-(4-substituted phenyl)-6-bromo analog83%
2,5-Dimethoxyanilinei-PrOH, HCl (cat.), 75°C, 3 h6-Bromo-N-(2,5-dimethoxyphenyl) derivative84%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing thienopyrimidine core activates the C4-Cl bond for attack by aryl amines .

Transition Metal-Catalyzed Cross-Couplings

The C6-Br bond participates in palladium-mediated coupling reactions, enabling structural diversification:

Sonogashira Coupling

Alkyne ComponentConditionsProductYieldSource
5-ethynyl-2-pyrazinaminePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 40°C6-Ethynyl-N-(3-chloro-4-substituted phenyl) analog32%*
PropargylaminesPd/Cu catalysis, THF, 40–60°C6-Ethynyl derivatives with cyclic amines25–67%

Notes :

  • Yields vary based on steric/electronic properties of alkynes .

  • Pyrrolidine-containing propargylamines show enhanced reactivity due to neighboring group effects .

Halogen Exchange Reactions

The bromine atom undergoes selective substitution under directed metalation conditions:

Bromine-to-Cyclopropyl Replacement

ReagentConditionsProductYieldSource
Cyclopropylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃, 110°C6-Cyclopropyl-4-chloro analog32%

Limitation : Competing debromination observed at temperatures >120°C .

Directed Ortho-Metalation

The methyl group at position 2 directs regioselective functionalization:

ReagentConditionsProductYieldSource
n-BuLi, CBr₄THF, −78°C → RT, 2 h6-Bromo-2-butyl-4-chloro derivative26%

Key Observation :

  • Metalation occurs exclusively at the C2-methyl-adjacent position due to directing effects of the pyrimidine N-atoms .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 140°C in polar aprotic solvents .

  • pH Sensitivity : Stable in acidic media (pH 2–6); undergoes hydrolysis at pH >8 .

  • Solvent Effects : Reactions in i-PrOH show 15–20% higher yields than in THF or DMF .

This comprehensive analysis demonstrates the compound's utility in medicinal chemistry and materials science, particularly for designing targeted covalent inhibitors and functionalized heterocycles.

Scientific Research Applications

Scientific Research Applications of 6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine

This compound is a heterocyclic compound with a thieno[3,2-d]pyrimidine core structure that is of significant interest in medicinal chemistry. The presence of bromine at the sixth position, chlorine at the fourth position, and a methyl group at the second position enhances its reactivity and biological activity compared to similar compounds.

Applications

This compound has a wide range of applications in scientific research.

Medicinal Chemistry It serves as a building block for synthesizing various bioactive molecules, including antimicrobial, antifungal, and antiviral agents. The compound is also utilized in studies focusing on enzyme inhibition and receptor binding mechanisms.

Cancer Research The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Neuroscience It is studied for its potential as an adenosine A2A receptor antagonist, which could be beneficial in treating neurological disorders like Parkinson’s disease.

Immunosuppressive Agents The compound is explored for its immunosuppressive properties, which could be useful in preventing organ transplant rejection.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction The thieno[3,2-d]pyrimidine core can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Coupling Reactions The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

This compound exhibits significant biological activity, particularly in medicinal chemistry. Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity A study investigated the anti-inflammatory effects of various thienopyrimidine derivatives, including this compound, and the results indicated a significant reduction in inflammatory markers in animal models treated with the compound compared to controls.
  • Antimicrobial Activity In vitro studies have demonstrated significant antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition The compound binds to active sites on enzymes like COX-2, disrupting normal biological functions essential for inflammation and cancer progression.
  • Receptor Antagonism It acts as an antagonist to adenosine A2A receptors, modulating neurotransmitter release and offering potential therapeutic effects in neurological disorders.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The position of substituents and ring fusion significantly impacts reactivity and biological activity. Key comparisons include:

  • Thieno[3,2-d] vs. Thieno[2,3-d] Isomers: 6-Bromo-4-chlorothieno[3,2-d]pyrimidine (C₆H₃BrClN₂S, MW 253.52): Lacks the 2-methyl group but shares Br and Cl substituents. The [3,2-d] fusion directs electrophilic substitution to position 2, which is blocked by the methyl group in the target compound . 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: The [2,3-d] isomer exhibits distinct electronic effects due to altered ring fusion, often leading to differences in coupling reactions (e.g., Sonogashira) and nucleophilic substitution rates .
  • Methyl Substituent Impact: The 2-methyl group in the target compound increases steric hindrance, reducing reactivity at position 2. This contrasts with 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amine (C₇H₆BrN₃S, MW 244.11), where the 4-amine group enables hydrogen bonding, altering solubility and crystal packing .

Halogenated Pyrimidine Analogs

Halogen positioning influences physicochemical properties:

  • 5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃, MW 208.44): Exhibits planar pyrimidine rings with Br and Cl coplanar, facilitating hydrogen-bonded dimerization via amine groups. Unlike the thienopyrimidine core, this simpler pyrimidine lacks fused thiophene, reducing aromatic stabilization .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine C₇H₅BrClN₂S 6-Br, 4-Cl, 2-CH₃ 267.55 High lipophilicity, steric hindrance
6-Bromo-4-chlorothieno[3,2-d]pyrimidine C₆H₃BrClN₂S 6-Br, 4-Cl 253.52 Reactive at position 2 for further functionalization
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amine C₇H₆BrN₃S 6-Br, 2-CH₃, 4-NH₂ 244.11 Hydrogen bonding, pharmaceutical intermediate
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 5-Br, 2-Cl, 4-NH₂ 208.44 Planar structure, dimerization via H-bonds

Table 2: Reactivity Comparison

Reaction Type This compound 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Nucleophilic Substitution Slower due to 2-methyl steric hindrance Faster at position 2
Sonogashira Coupling Feasible if methyl group does not block catalysis High efficiency with alkynes

Biological Activity

6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique thienopyrimidine core structure characterized by:

  • Molecular Formula : C_8H_6BrClN_2S
  • Molecular Weight : Approximately 263.54 g/mol
  • Key Substituents : Bromine at the sixth position, chlorine at the fourth position, and a methyl group at the second position.

This specific halogenation pattern enhances its reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies reported an IC50 value of approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
    • Table 1: Comparison of COX-2 Inhibition Potencies
    CompoundIC50 (μmol)
    This compound0.04 ± 0.09
    Celecoxib0.04 ± 0.01
  • Antimicrobial Activity :
    • In vitro studies have demonstrated significant antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several compounds derived from thienopyrimidine structures .
    • Table 2: Antimicrobial Activity Results
    CompoundTarget StrainMIC (μg/mL)
    This compoundE. coliX
    This compoundS. aureusY
  • Anticancer Potential :
    • The compound has shown promise in inhibiting cancer cell proliferation in various assays, particularly against liver cell carcinoma models. It induces apoptosis and inhibits key signaling pathways involved in tumor growth .
    • Table 3: Anticancer Activity Screening
    Cell LineIC50 (μM)
    HepG2A
    MCF-7B

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes like COX-2, disrupting normal biological functions essential for inflammation and cancer progression.

Case Studies

  • Study on Anti-inflammatory Effects :
    A study investigated the anti-inflammatory effects of various thienopyrimidine derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in animal models treated with the compound compared to controls .
  • Antimicrobial Efficacy Assessment :
    Another research focused on the antimicrobial properties of thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine be optimized to improve yield and purity?

  • Methodological Answer : Begin with a Suzuki coupling or nucleophilic substitution to introduce the bromo and chloro substituents. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate purity. Optimize reaction conditions (e.g., solvent, temperature, catalyst) via Design of Experiments (DoE) to minimize side products like dehalogenated derivatives. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to its halogenated structure, wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Use sealed systems for reactions involving toxic gases (e.g., HBr). Waste should be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Always perform a risk assessment using SDS templates for pyrimidine derivatives .

Q. How should initial structural characterization be performed to confirm the identity of the compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy can identify functional groups like C-Br (500–600 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in dichloromethane/hexane. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018, and validate using checkCIF to address ADPs (anisotropic displacement parameters) and hydrogen bonding networks. Crystallographic data from related thienopyrimidines suggest a triclinic system (space group P1\overline{1}) .

Q. How can contradictory bioactivity data (e.g., IC50_{50} variability) in kinase inhibition assays be resolved?

  • Methodological Answer : Standardize assay conditions (ATP concentration, pH, temperature) and validate using positive controls (e.g., staurosporine). Perform dose-response curves in triplicate. Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}, koff_{off}) to rule off-target effects. Cross-reference with molecular docking (MOE or AutoDock) to assess binding mode consistency with active-site residues (e.g., Src kinase DFG motif) .

Q. What strategies are effective for modifying the compound to enhance solubility without compromising activity?

  • Methodological Answer : Introduce polar groups (e.g., -OH, -NH2_2) at the 2-methyl position via Pd-catalyzed C-H activation. Assess logP changes using shake-flask experiments or HPLC-derived hydrophobicity indices. Co-crystallization with cyclodextrins or formulation as a hydrochloride salt can improve aqueous solubility. Monitor bioactivity in cell-based assays (e.g., MTT) to confirm retained efficacy .

Q. How can regioselectivity challenges during functionalization of the thienopyrimidine core be addressed?

  • Methodological Answer : Employ directing groups (e.g., -Bpin) at the 6-bromo position to steer cross-coupling reactions. Use computational tools (e.g., Fukui indices) to predict reactive sites. For electrophilic substitutions, optimize Lewis acid catalysts (e.g., AlCl3_3) to favor para-chloro activation. Validate regiochemical outcomes via NOESY or 19F^{19}F-NMR (if fluorinated analogs are synthesized) .

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